molecular formula C14H24O2 B13351495 10-Undecenyl acrylate CAS No. 20763-72-8

10-Undecenyl acrylate

Cat. No.: B13351495
CAS No.: 20763-72-8
M. Wt: 224.34 g/mol
InChI Key: YXTYHLWOJXBERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecenyl acrylate can be synthesized through the esterification of 10-undecen-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 10-undecen-1-ol and acrylic acid into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 10-Undecenyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Addition Reactions: The double bond in the undecenyl group can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Esterification and Transesterification: It can react with alcohols to form different esters.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, UV light, or heat.

    Addition Reactions: Typically carried out in the presence of catalysts such as palladium or platinum.

    Esterification: Catalyzed by acids like sulfuric acid.

Major Products Formed:

Scientific Research Applications

10-Undecenyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: Utilized in the development of bio-compatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential in creating hydrogels for wound healing and tissue engineering.

    Industry: Employed in the production of specialty coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 10-Undecenyl acrylate primarily involves its reactivity due to the acrylate group. The acrylate group can undergo polymerization, forming long chains of polymers. The undecenyl group, with its double bond, can participate in various addition reactions, making the compound versatile in its applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of cross-linked polymer networks .

Comparison with Similar Compounds

Comparison: 10-Undecenyl acrylate is unique due to its combination of an acrylate group and a long undecenyl chain. This structure provides it with both high reactivity and flexibility, making it suitable for a wide range of applications. In comparison, compounds like 10-Undecenoyl chloride are primarily used in acylation reactions, while 2-Carboxyethyl acrylate is more commonly used in the synthesis of hydrophilic polymers .

Properties

CAS No.

20763-72-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

undec-10-enyl prop-2-enoate

InChI

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-4H,1-2,5-13H2

InChI Key

YXTYHLWOJXBERN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.